N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
An analogue of acebutolol
Brand Name:
Vulcanchem
CAS No.:
96480-91-0
VCID:
VC21348589
InChI:
InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)
SMILES:
CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C
Molecular Formula:
C15H21NO5
Molecular Weight:
295.33 g/mol
N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
CAS No.: 96480-91-0
Cat. No.: VC21348589
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | An analogue of acebutolol |
---|---|
CAS No. | 96480-91-0 |
Molecular Formula | C15H21NO5 |
Molecular Weight | 295.33 g/mol |
IUPAC Name | N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide |
Standard InChI | InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20) |
Standard InChI Key | WTQWBNBPVIGMBS-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C |
Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C |
Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume